
4-Bromo-3-methoxybenzonitrile
概要
説明
Synthesis Analysis
The synthesis of related bromo-methoxybenzonitriles typically involves halogenation, methoxylation, and nitrilation reactions. A notable method for synthesizing similar compounds includes the bromination of corresponding phenylboronic acids followed by cyanation and methoxylation steps to introduce the cyano and methoxy groups, respectively (Szumigala et al., 2004). Another approach involves starting with a halogenated toluene derivative, which is then subjected to a series of reactions including bromination, hydrolysis, cyanidation, and finally, methoxylation to achieve the desired product (Chen Bing-he, 2008).
Molecular Structure Analysis
Spectroscopic and theoretical studies provide insights into the equilibrium geometric structure, vibrational frequencies, and electronic properties of bromo-methoxybenzonitriles. DFT calculations are commonly used to predict geometrical parameters such as bond lengths, angles, and dihedral angles, as well as to analyze FT-IR and FT-Raman spectra. These studies reveal the molecular electrostatic potential, atomic charges, and non-linear optical (NLO) properties of the compound, indicating its potential applications in various fields (Kumar & Raman, 2017).
Chemical Reactions and Properties
Bromoxynil, a closely related compound, undergoes various chemical reactions under different conditions, including denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic environments. Its anaerobic degradation involves reductive debromination leading to cyanophenol and ultimately to phenol and carbon dioxide, showcasing its reactivity under environmental conditions (Knight et al., 2003).
Physical Properties Analysis
The physical properties of bromo-methoxybenzonitriles can be deduced from their spectroscopic analyses, which include the investigation of vibrational spectra and molecular geometry. The solvatochromic properties, stokes shift, oscillator strength, transition dipole moment, and fluorescence quantum yield are essential for understanding the interaction of these compounds with light and their solubility in various solvents. These properties are critical for applications in material science and photonics (Khan, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity descriptors like ionization energy, hardness, electrophilicity, and Fukui function, are vital for understanding the chemical behavior of 4-Bromo-3-methoxybenzonitrile. Studies on similar compounds have shown that solvation can significantly alter these properties, affecting their reactivity and potential applications in chemical syntheses and material development (Yadav et al., 2022).
科学的研究の応用
Spectroscopic and Non-Linear Optical Properties : A study examined the geometric structure, FT-IR and FT-Raman spectra, and non-linear optical properties of a similar compound, 5-Bromo-2-methoxybenzonitrile, using Density Functional Theory (DFT) calculations (Kumar & Raman, 2017).
Anaerobic Biodegradability : Research on 3,5-dibromo-4-hydroxybenzonitrile, a related compound, revealed its anaerobic biodegradability in various conditions, indicating potential environmental degradation pathways (Knight, Berman, & Häggblom, 2003).
Herbicide Resistance in Transgenic Plants : A study demonstrated that transgenic tobacco plants expressing a specific nitrilase gene from a soil bacterium showed resistance to bromoxynil, a herbicide chemically similar to 4-Bromo-3-methoxybenzonitrile (Stalker, McBride, & Malyj, 1988).
Spectroscopic Investigations of Similar Compounds : Another study conducted experimental and theoretical spectroscopic investigations on 4-Bromo-3-methylbenzonitrile, which is structurally similar to the compound (Shajikumar & Raman, 2018).
Synthesis and Anti-tumor Activities : Research on the synthesis of novel 4-Aminoquinazoline derivatives involved the use of a compound (4-(3-Chloropropoxy)-3-methoxybenzonitrile) structurally similar to 4-Bromo-3-methoxybenzonitrile, highlighting its potential in anti-tumor drug development (Li, 2015).
Safety And Hazards
4-Bromo-3-methoxybenzonitrile is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective clothing and eye protection .
特性
IUPAC Name |
4-bromo-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBFZKKJFREYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626654 | |
| Record name | 4-Bromo-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methoxybenzonitrile | |
CAS RN |
120315-65-3 | |
| Record name | 4-Bromo-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



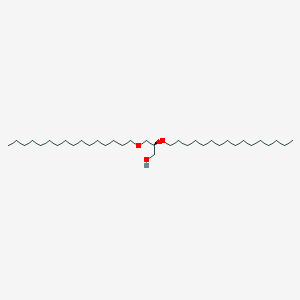
![Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)](/img/structure/B54054.png)
![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54057.png)
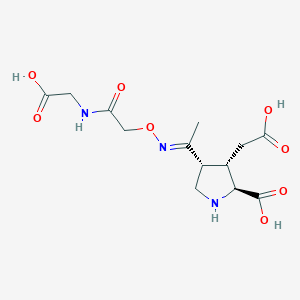
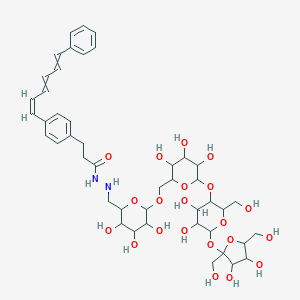
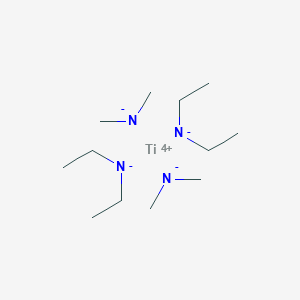
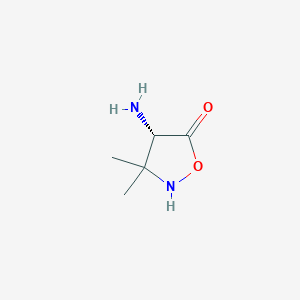
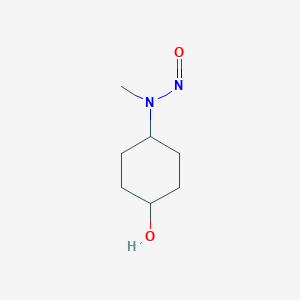
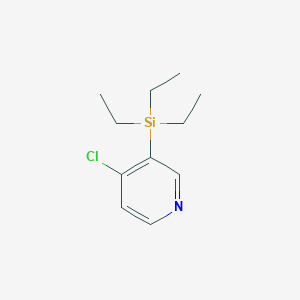
![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)

